
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-metoxibencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a furan ring, a benzyl group, and a methoxybenzenesulfonamide moiety, making it an interesting subject for various scientific studies.
Aplicaciones Científicas De Investigación
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide moiety makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
Target of action
The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes like dihydropteroate synthase, often used in the treatment of bacterial infections .
Mode of action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They inhibit this enzyme, preventing the synthesis of dihydrofolic acid, a precursor of folic acid, in bacteria .
Biochemical pathways
By inhibiting dihydropteroate synthase, sulfonamides block the synthesis of folic acid in bacteria. Folic acid is necessary for the synthesis of nucleic acids and the growth of the bacteria .
Result of action
The ultimate effect of sulfonamides is the prevention of bacterial growth and replication, leading to the death of the bacteria .
Action environment
The efficacy and stability of sulfonamides can be influenced by various factors including pH, presence of other drugs, and individual patient characteristics. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the furan ring with a benzyl halide in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-chloro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide derivatives: Various derivatives with different substituents on the furan or benzyl groups.
Uniqueness
The presence of the fluorine atom in 5-fluoro-N-(4-(furan-3-yl)benzyl)-2-methoxybenzenesulfonamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s chemical stability, reactivity, and biological activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-fluoro-N-[[4-(furan-3-yl)phenyl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-23-17-7-6-16(19)10-18(17)25(21,22)20-11-13-2-4-14(5-3-13)15-8-9-24-12-15/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPBFEYDKCYRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methyl-3,6-dihydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/new.no-structure.jpg)
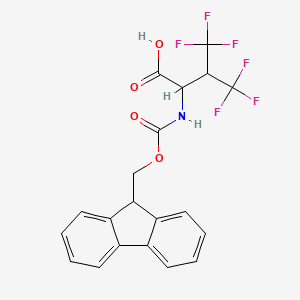
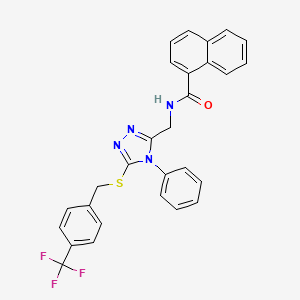
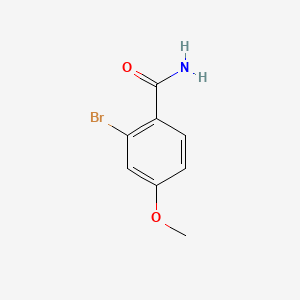
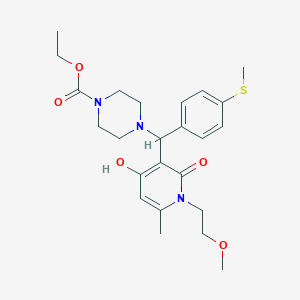
![6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B2498787.png)
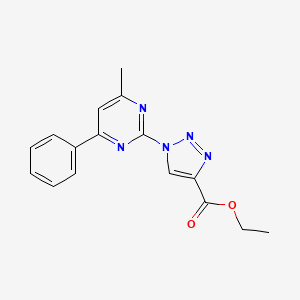
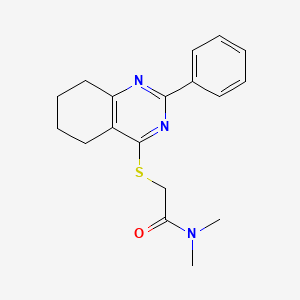
![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)
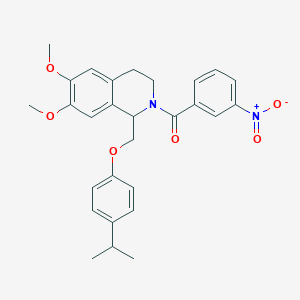
![3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2498795.png)
![2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2498796.png)
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)
